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molecular formula C13H19NO2 B7867153 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

Cat. No. B7867153
M. Wt: 221.29 g/mol
InChI Key: LBZLINTVNISAPP-UHFFFAOYSA-N
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Patent
US04236009

Procedure details

A solution of 159 ml. of n-butyl lithium in 100 ml. of hexane containing 47.7 g. of 3-methoxybromobenzene was stirred at -25° C. for twenty minutes and then was warmed to room temperature at which temperature it was stirred for one hour, thus providing 3-methoxyphenyllithium. The reaction mixture was chilled to 10° C. and stirred while a solution of 50 g. of 1-methyl-4-piperidone in 100 ml. of diethyl ether was added in dropwise fashion over a thirty minute period. Following the completion of the addition, the reaction mixture was stirred for two additional hours, and was then mixed with 50 ml. of saturated aqueous sodium chloride solution. The aqueous solution was extracted several times with diethyl ether, and the ethereal extracts were combined and concentrated to dryness to provide 38 g. of 1-methyl-4-hydroxy-4-(3-methoxyphenyl)piperidine formed in the above reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-methoxyphenyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
47.7 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][C:8]1[CH:9]=[C:10](Br)[CH:11]=[CH:12][CH:13]=1.COC1C=C([Li])C=CC=1.[CH3:24][N:25]1[CH2:30][CH2:29][C:28](=[O:31])[CH2:27][CH2:26]1.[Cl-].[Na+]>C(OCC)C.CCCCCC>[CH3:24][N:25]1[CH2:30][CH2:29][C:28]([OH:31])([C:10]2[CH:11]=[CH:12][CH:13]=[C:8]([O:7][CH3:6])[CH:9]=2)[CH2:27][CH2:26]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)Br
Step Three
Name
3-methoxyphenyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
47.7 g
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was chilled to 10° C.
STIRRING
Type
STIRRING
Details
stirred while a solution of 50 g
ADDITION
Type
ADDITION
Details
the completion of the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for two additional hours
ADDITION
Type
ADDITION
Details
was then mixed with 50 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted several times with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to provide 38 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC(CC1)(C1=CC(=CC=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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